2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-13-4-1-3-12(7-13)11-26-18-22-15(9-17(25)23-18)8-16(24)21-14-5-2-6-20-10-14/h1-7,9-10H,8,11H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSSLMMICMARBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step often starts with the Biginelli reaction, where urea, an aldehyde (such as 3-chlorobenzaldehyde), and a β-keto ester are condensed under acidic conditions to form the dihydropyrimidinone core.
Thioether Formation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the dihydropyrimidinone is treated with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Acetamide Formation: The final step involves the acylation of the pyridin-3-yl group with an acetic acid derivative, such as acetic anhydride, under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to a hydroxyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. The presence of the dihydropyrimidinone core is particularly interesting due to its known pharmacological properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis routes, and biological activities (where available):
Structural and Functional Insights
- Substituent Effects on Activity: Chlorobenzyl vs. Methoxybenzyl (): The 3-chlorobenzyl group in the target compound may enhance lipophilicity and target binding compared to the 3-methoxy analog, which is more electron-rich. Pyridinyl vs.
- Synthetic Accessibility: The target compound’s synthesis likely follows established methods for pyrimidinone alkylation, as seen in , where sodium methylate and 2-chloroacetamide derivatives are used .
- Biological Potential: Hit15’s dual antiviral/anti-inflammatory activity (43% pseudovirus inhibition) suggests that the target compound, with its analogous pyrimidinone-acetamide scaffold, may exhibit similar properties, modulated by its 3-chlorobenzyl and pyridinyl groups .
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., Compound 4a, mp 230–232°C) exhibit higher melting points than simpler analogs (e.g., Compound 5.12, mp 196°C) . The target compound’s 3-chlorobenzyl group may increase its mp compared to Hit13.
- Solubility : The pyridin-3-yl group in the target compound could improve aqueous solubility relative to Hit15’s 3-methoxyphenyl group.
Biological Activity
The compound 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.87 g/mol. The presence of the chlorobenzyl and pyridine moieties contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. In one study, derivatives of similar compounds were tested against gram-positive bacteria and mycobacteria, demonstrating significant antibacterial properties. For instance, compounds similar to the target compound showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity against S. aureus | Activity against MRSA | Other Bacteria |
|---|---|---|---|
| Compound A | Submicromolar | Yes | E. faecalis |
| Compound B | Micromolar | No | M. smegmatis |
| Target Compound | TBD | TBD | TBD |
Anticancer Activity
The cytotoxic effects of the compound were evaluated on various cancer cell lines. Preliminary results indicate that it exhibits cytotoxicity comparable to established chemotherapeutic agents. For example, compounds with similar structures were found to inhibit cancer cell viability significantly while showing minimal toxicity to normal cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of related compounds on breast cancer cell lines, it was observed that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Certain derivatives have shown promise in inhibiting key enzymes involved in cancer progression and bacterial resistance mechanisms. For example, enzyme assays indicated that some compounds could effectively inhibit bacterial beta-lactamases, which are responsible for antibiotic resistance .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the chlorobenzyl group and variations in the pyridine substitution have been shown to influence both antimicrobial and anticancer activities significantly .
Table 2: SAR Analysis
| Modification Type | Effect on Activity |
|---|---|
| Chlorobenzyl position | Increased antimicrobial potency |
| Pyridine substitution | Enhanced anticancer efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
